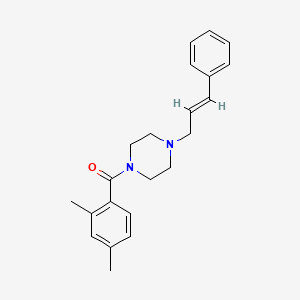![molecular formula C18H21NO2 B4851112 3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B4851112.png)
3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide
描述
3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide, also known as DMPEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPEB is a benzamide derivative, which means it belongs to a class of organic compounds that have a benzene ring attached to an amide functional group.
作用机制
3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide binds to the sigma-1 receptor with high affinity and acts as a positive allosteric modulator. This means that 3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide enhances the activity of the sigma-1 receptor, leading to downstream effects that are beneficial for various physiological processes. The exact mechanism of action of 3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide is not fully understood, but it is thought to involve the modulation of ion channels, neurotransmitter release, and intracellular signaling pathways.
Biochemical and Physiological Effects:
3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the inhibition of inflammation, and the enhancement of neuroprotection. 3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. These effects are thought to be mediated by the modulation of the sigma-1 receptor and its downstream signaling pathways.
实验室实验的优点和局限性
3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, 3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide also has some limitations, including its relatively low solubility in aqueous solutions and its susceptibility to degradation in the presence of light and air. These limitations can be overcome by using appropriate solvents and storage conditions.
未来方向
There are several future directions for research on 3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide, including the development of new drugs that target the sigma-1 receptor, the investigation of its potential therapeutic applications in neurological and psychiatric disorders, and the elucidation of its exact mechanism of action. Other future directions include the exploration of its potential applications in other fields, such as cancer research and drug delivery. Overall, 3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide is a promising compound that has the potential to make significant contributions to scientific research and drug development.
科学研究应用
3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of 3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide is its use as a ligand in the development of new drugs. 3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide has been shown to bind to a specific receptor in the brain, known as the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation. 3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide has been used as a starting point for the development of new drugs that target the sigma-1 receptor, with the aim of treating various neurological and psychiatric disorders.
属性
IUPAC Name |
3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13-4-8-17(9-5-13)21-11-10-19-18(20)16-7-6-14(2)15(3)12-16/h4-9,12H,10-11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEHBSBZAOHPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-[2-(4-methylphenoxy)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4851032.png)
![3-allyl-5-{3-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4851042.png)
![1-{[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}-4-(4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B4851052.png)
![N-(3-methoxyphenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4851058.png)
![N-(6,6-dimethyl-4-oxo-2-pentyl-5,8-dihydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl)-4-nitrobenzamide](/img/structure/B4851078.png)
![4-fluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B4851092.png)
![5-[(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B4851104.png)

![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4851122.png)

![N-{2-[(3-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}-4-nitrobenzamide](/img/structure/B4851128.png)
![{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4851140.png)
![1-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4851147.png)
![N-(3-chloro-4-fluorophenyl)-2-{[(4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4851149.png)